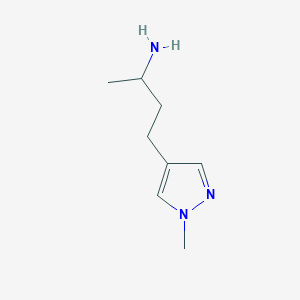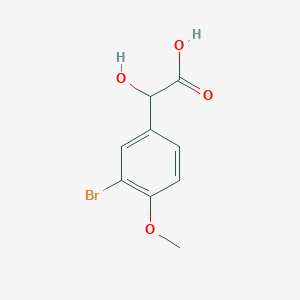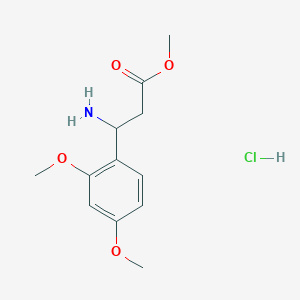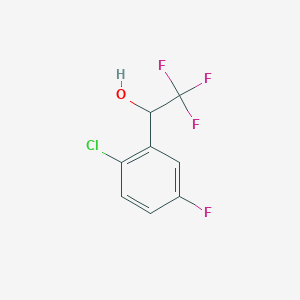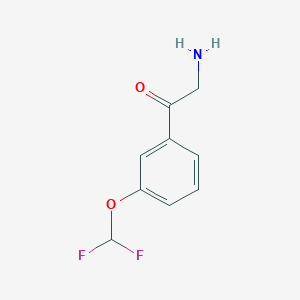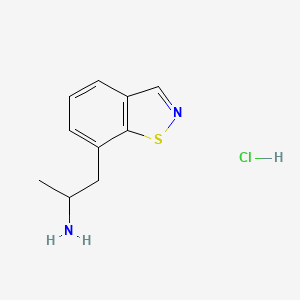
1-(1,2-Benzothiazol-7-yl)propan-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Benzothiazol-7-yl)propan-2-amine hydrochloride is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Métodos De Preparación
The synthesis of 1-(1,2-benzothiazol-7-yl)propan-2-amine hydrochloride typically involves the reaction of 2-mercaptoaniline with an appropriate alkylating agent. One common method is the treatment of 2-mercaptoaniline with propan-2-amine under acidic conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
1-(1,2-Benzothiazol-7-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Aplicaciones Científicas De Investigación
1-(1,2-Benzothiazol-7-yl)propan-2-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(1,2-benzothiazol-7-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in malignant cells .
Comparación Con Compuestos Similares
1-(1,2-Benzothiazol-7-yl)propan-2-amine hydrochloride can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Nitrobenzothiazole: Studied for its potential use as an anti-tubercular agent.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Each of these compounds has unique properties and applications, making 1-(1,2-benzothiazol-7-yl)propan-2-amine hydrochloride a valuable addition to the benzothiazole family.
Propiedades
Fórmula molecular |
C10H13ClN2S |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
1-(1,2-benzothiazol-7-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12N2S.ClH/c1-7(11)5-8-3-2-4-9-6-12-13-10(8)9;/h2-4,6-7H,5,11H2,1H3;1H |
Clave InChI |
CUXNBLLEIRMGNA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC2=C1SN=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



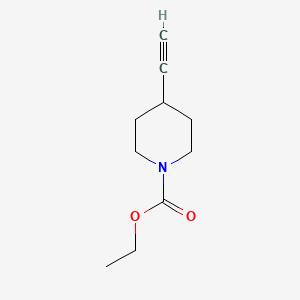
![1-[1-(6-Methoxynaphthalen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B15319623.png)


